3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid is a chemical compound that has garnered attention for its potential applications in pharmaceutical research. This compound is classified as a sulfonamide derivative and is characterized by its structural complexity, which includes a benzoic acid core and a methoxyphenoxy group. Its molecular formula is C20H17N O6S, and it has a molecular weight of 373.42 g/mol.
This compound is often sourced from chemical suppliers specializing in research chemicals. It is categorized under sulfonamides, which are known for their antibacterial properties, although this specific compound's biological activity may extend beyond traditional uses. The compound's CAS number is 885268-84-8, which aids in its identification in various chemical databases.
The synthesis of 3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid typically involves several steps, including:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of catalysts to enhance yields and purity. For example, reaction solvents like dimethylformamide or dichloromethane are commonly employed to facilitate the reactions.
The molecular structure of 3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid can be visualized as follows:
The compound's structural features can be represented using its SMILES notation: O=C(O)C1=CC=C(CNS(=O)(C2=CC=C(OC3=CC=CC=C3OC)C=C2)=O)C=C1
, illustrating the connectivity between different functional groups.
3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid can participate in various chemical reactions typical for sulfonamides:
Reactions involving this compound often require careful monitoring of reaction conditions to ensure high yields and selectivity toward desired products.
The mechanism of action for 3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid is not fully elucidated but may involve:
Further studies are required to quantify its efficacy and elucidate the precise biochemical pathways it influences.
Relevant data from chemical databases indicate that it has a melting point around 150 °C, which provides insights into its thermal stability.
3-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]benzoic acid has potential applications in:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1